molecular formula C13H14ClN3 B1465467 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine CAS No. 1111698-12-4

6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine

Cat. No.: B1465467
CAS No.: 1111698-12-4
M. Wt: 247.72 g/mol
InChI Key: AORARTDHGWKEBK-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research and industry.

Preparation Methods

The synthesis of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with 4-methylbenzyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Chemical Reactions Analysis

6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.

Biological Activity

Overview

6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is a pyrimidine derivative with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antibacterial, and antiviral properties. Its unique structure contributes to its interaction with various biological targets, making it a subject of significant research interest.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these kinases, the compound can prevent the phosphorylation of target proteins, thereby modulating cell proliferation and survival pathways .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have demonstrated that it can suppress COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

2. Antibacterial Activity

This compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Preliminary studies report minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. These investigations reveal that modifications in substituents significantly affect biological activity:

Compound Activity IC50/μM Notes
This compoundCOX-2 Inhibition0.04 ± 0.02Comparable to celecoxib
Analog A (similar structure)AntibacterialVariesEffective against E. coli
Analog B (different substituents)Reduced activity-Less effective against COX enzymes

Synthesis and Preparation

The synthesis of this compound typically involves reacting 6-chloro-2-methylpyrimidin-4-amine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide, often using solvents like DMF or DMSO under controlled heating conditions . This synthetic route highlights the importance of substituent selection in determining the compound's biological properties.

Properties

IUPAC Name

6-chloro-2-methyl-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-9-3-5-11(6-4-9)8-15-13-7-12(14)16-10(2)17-13/h3-7H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORARTDHGWKEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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